(7S,9R,10R)-7-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-10-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
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Overview
Description
(7S,9R,10R)-7-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-10-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione is a member of the anthracycline family, which is known for its potent anticancer properties. It is a tetraglycosidic anthracycline derivative that has shown significant preclinical antitumor activity . This compound is particularly interesting due to its potential to retain or exceed the activity of doxorubicin, a widely used chemotherapeutic agent, while potentially exhibiting fewer toxic side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7S,9R,10R)-7-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-10-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione involves multiple steps, starting from the basic anthracycline structure. The oxo group on the saccharide chain of this compound is reduced with an alkali metal cyanoborohydride in the presence of an ammonium . This reduction step is crucial for the formation of this compound-immunoglobulin complexes, which are more selective in targeting cancer cells .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using Streptomyces species. The fermentation medium is optimized to enhance the yield of this compound. Post-fermentation, the compound is extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
(7S,9R,10R)-7-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-10-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione undergoes several types of chemical reactions, including reduction, oxidation, and glycosylation. The reduction of the C-7 position is particularly noteworthy as it leads to the formation of deoxyanthracycline derivatives .
Common Reagents and Conditions
Reduction: Alkali metal cyanoborohydride in the presence of ammonium.
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide.
Glycosylation: Enzymatic glycosylation using glycosyltransferases.
Major Products
The major products formed from these reactions include Cytorhodin X, Cytorhodin Y, and various glycosylated derivatives such as cosmomycins A and B .
Scientific Research Applications
(7S,9R,10R)-7-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-10-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione has a wide range of applications in scientific research:
Mechanism of Action
(7S,9R,10R)-7-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-10-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione exerts its effects primarily through intercalation into DNA, thereby inhibiting the synthesis of nucleic acids . The compound targets topoisomerase II, an enzyme crucial for DNA replication and repair. By stabilizing the topoisomerase II-DNA complex, this compound prevents the relegation of DNA strands, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Doxorubicin: Widely used in cancer treatment but has significant cardiotoxicity.
Daunorubicin: Similar in structure to doxorubicin but used primarily for leukemia.
Epirubicin: A derivative of doxorubicin with reduced cardiotoxicity.
Idarubicin: Another anthracycline used in the treatment of leukemia.
Uniqueness
(7S,9R,10R)-7-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-10-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione stands out due to its potential reduced toxicity and its activity in doxorubicin-resistant tumors . Additionally, the formation of this compound-immunoglobulin complexes enhances its selectivity towards cancer cells, making it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C48H64N2O17 |
---|---|
Molecular Weight |
941 g/mol |
IUPAC Name |
(7S,9R,10R)-7-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-10-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C48H64N2O17/c1-10-48(58)18-30(64-31-15-25(50(8)9)44(21(4)60-31)65-33-17-28-45(22(5)61-33)67-47-29(63-28)16-27(52)19(2)62-47)35-38(46(48)66-32-14-24(49(6)7)39(53)20(3)59-32)43(57)36-37(42(35)56)41(55)34-23(40(36)54)12-11-13-26(34)51/h11-13,19-22,24-25,28-33,39,44-47,51,53,56-58H,10,14-18H2,1-9H3/t19?,20?,21?,22?,24?,25?,28?,29?,30-,31?,32?,33?,39?,44?,45?,46+,47?,48+/m0/s1 |
InChI Key |
JXVAMODRWBNUSF-ARKDLYCXSA-N |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=C([C@H]1OC3CC(C(C(O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C4=O)C=CC=C5O)O)OC6CC(C(C(O6)C)OC7CC8C(C(O7)C)OC9C(O8)CC(=O)C(O9)C)N(C)C)O |
Canonical SMILES |
CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C4=O)C=CC=C5O)O)OC6CC(C(C(O6)C)OC7CC8C(C(O7)C)OC9C(O8)CC(=O)C(O9)C)N(C)C)O |
Synonyms |
cytorhodin S rodorubicin |
Origin of Product |
United States |
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